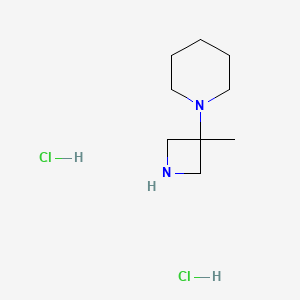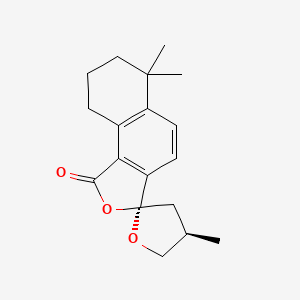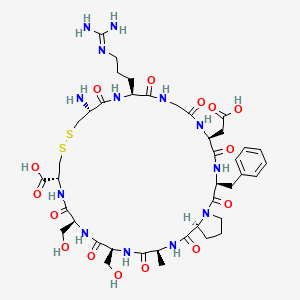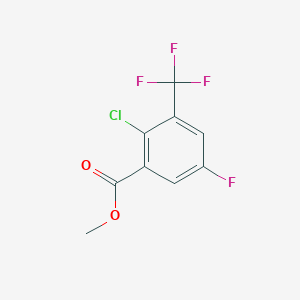
H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The peptide, with the sequence CTTHWGFTLC , consists of ten amino acids. It contains a disulfide bond between the cysteine residues at the N- and C-termini. This peptide has been studied for its inhibitory effects on matrix metalloproteinases (MMPs), specifically MMP2 and MMP9 .
Synthesis Analysis
The peptide is synthesized using solid-phase peptide synthesis (SPPS). Sequential addition of protected amino acids occurs on a solid support, with the C-terminal cysteine anchored to a resin. After deprotection and cleavage, the peptide is obtained .
Molecular Structure Analysis
The peptide’s molecular formula is C52H71N13O14S2 , with a molecular weight of 1166.35 g/mol . The disulfide bond contributes to its three-dimensional structure .
Chemical Reactions Analysis
The peptide’s inhibitory activity against MMP2 and MMP9 is noteworthy. It specifically targets these gelatinases, which play crucial roles in tumor progression, angiogenesis, and tissue remodeling. The HWGF domain shared by this peptide and other MMP inhibitors underscores its relevance .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Hypothalamic Polypeptide Research
A study on a peptide isolated from ovine hypothalamus, similar in structure to H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH, found that it inhibits the secretion of immunoreactive rat or human growth hormones both in vitro and in vivo. This peptide, with a slightly different sequence, demonstrates the potential impact of similar peptides on growth hormone regulation (Brazeau et al., 1973).
Somatostatin Analogues
Another research explored somatostatin (SRIF) agonists, closely related to the queried peptide, finding that certain analogues show high affinity and selectivity for human somatostatin receptors. This suggests potential applications in targeting these receptors for therapeutic purposes (Érchegyi et al., 2003).
Immunophin Binding to T Lymphocytes
A synthetic peptide, including fragments similar to H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH, was found to compete with β-endorphin for high-affinity receptors on T lymphocytes. This suggests potential roles in modulating immune responses or studying T lymphocyte behavior (Navolotskaya et al., 2001).
Murine Major Histocompatibility Complex
Research into the primary structure of murine histocompatibility antigens revealed sequences containing portions similar to the peptide . This could implicate such peptides in histocompatibility or immune response mechanisms (Uehara et al., 1980).
Synthetic β-Endorphin-Like Peptides
Studies on synthetic β-endorphin-like peptides, closely related to the queried peptide, indicate their ability to bind to non-opioid receptors on T lymphocytes. This highlights the potential for these peptides in modulating non-opioid pathways in immune cells (Navolotskaya et al., 2001).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(4R,7S,10S,13S,19S,22S,25S,28S,31R)-31-amino-13-benzyl-10,25,28-tris[(1R)-1-hydroxyethyl]-22-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H71N13O14S2/c1-25(2)15-35-46(72)62-39(52(78)79)23-81-80-22-33(53)44(70)63-43(28(5)68)51(77)65-42(27(4)67)50(76)61-38(18-31-20-54-24-57-31)47(73)59-37(17-30-19-55-34-14-10-9-13-32(30)34)45(71)56-21-40(69)58-36(16-29-11-7-6-8-12-29)48(74)64-41(26(3)66)49(75)60-35/h6-14,19-20,24-28,33,35-39,41-43,55,66-68H,15-18,21-23,53H2,1-5H3,(H,54,57)(H,56,71)(H,58,69)(H,59,73)(H,60,75)(H,61,76)(H,62,72)(H,63,70)(H,64,74)(H,65,77)(H,78,79)/t26-,27-,28-,33+,35+,36+,37+,38+,39+,41+,42+,43+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJDFZGRPZQVJN-JIYQNHPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)C(C)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)O)CC(C)C)[C@@H](C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)[C@@H](C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H71N13O14S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1166.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Dihydro-4-oxo-1H-pyrido[2,3-c]pyrazine-3-carboxylic acid](/img/structure/B1495721.png)


![(R)-Methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-(trimethylsilyloxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1495736.png)



![8-Iodoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1495757.png)


